4-(3-chlorophenyl)-N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide
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Overview
Description
4-(3-chlorophenyl)-N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring, a thiadiazole moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Moiety: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an electrophilic intermediate.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be attached via electrophilic aromatic substitution or through coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiadiazole ring, potentially leading to the formation of alcohols or reduced heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers can modify the structure to enhance these activities and study the compound’s interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structural features suggest it may interact with specific enzymes or receptors, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The thiadiazole moiety, for example, could inhibit specific enzymes by binding to their active sites, while the piperazine ring might enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-(3-chlorophenyl)-N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide: This compound is unique due to its combination of a piperazine ring, a thiadiazole moiety, and a chlorophenyl group.
This compound: Similar compounds may include other piperazine derivatives, thiadiazole-containing compounds, and chlorophenyl-substituted molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H19ClN6O2S |
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Molecular Weight |
394.9 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-N-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C16H19ClN6O2S/c1-11-20-21-15(26-11)19-14(24)10-18-16(25)23-7-5-22(6-8-23)13-4-2-3-12(17)9-13/h2-4,9H,5-8,10H2,1H3,(H,18,25)(H,19,21,24) |
InChI Key |
OTZPEPMVVURVHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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